

# A Technical Guide to Berdazimer Sodium: A Novel Nitric Oxide-Releasing Macromolecule

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Berdazimer sodium is a first-in-class nitric oxide (NO) releasing agent approved for the topical treatment of molluscum contagiosum.[1][2] Marketed under the brand name Zelsuvmi, this novel macromolecule provides a controlled and sustained release of nitric oxide directly to the skin, offering a valuable therapeutic option for this common viral skin infection.[2][3] This technical guide provides an in-depth overview of the fundamental properties of berdazimer sodium, focusing on its mechanism of nitric oxide release, physicochemical characteristics, and the preclinical and clinical evidence supporting its use.

### **Physicochemical Properties of Berdazimer Sodium**

Berdazimer sodium is a polymeric substance characterized by a polysiloxane backbone with covalently bound N-diazeniumdiolate nitric oxide donors.[3][4] The empirical formula and molecular weight are indeterminate due to its polymeric nature.[2] The drug substance is a white to off-white powder.[5]

Table 1: Physicochemical and Formulation Properties of Berdazimer Sodium



| Property                      | Description                                                                                                                                                                                                  | Source(s) |
|-------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name                 | poly[{[3-<br>(methylamino)propyl]silasesqui<br>oxane}-co-{[3-(1-methyl-2-<br>nitroso2-oxidohydrazin-1-<br>yl)propyl] silasesquioxane}-co-<br>silicate (1:3:6 x)], partially<br>hydrolyzed (Si : OH ~ 10 : 5) | [5]       |
| CAS Number                    | 1846565-00-1                                                                                                                                                                                                 | [2]       |
| Molecular Formula             | Indeterminate                                                                                                                                                                                                | [2]       |
| Molar Mass                    | Indeterminate                                                                                                                                                                                                | [2]       |
| Appearance                    | White to off-white powder                                                                                                                                                                                    | [5]       |
| Formulation                   | Two-component topical gel:<br>Berdazimer gel (10.3%) and a<br>hydrogel                                                                                                                                       | [6][7]    |
| Drug Substance Concentration  | Tube A contains 240 mg of berdazimer sodium per gram of gel.                                                                                                                                                 | [5]       |
| Inactive Ingredients (Tube A) | cyclomethicone, hexylene<br>glycol, hydroxypropyl cellulose,<br>isopropyl alcohol                                                                                                                            | [5][7]    |
| Inactive Ingredients (Tube B) | benzoic acid,<br>carboxymethylcellulose<br>sodium, cyclomethicone,<br>ethanol (13% v/v), glycerin,<br>potassium phosphate<br>monobasic, purified water                                                       | [5][7]    |

### **Mechanism of Nitric Oxide Release**

The release of nitric oxide from berdazimer sodium is a critical aspect of its therapeutic action. This process is initiated by the admixture of the two gel components, which brings the



berdazimer sodium macromolecule into contact with a proton donor from the hydrogel.[3][6]



Click to download full resolution via product page

#### Berdazimer Sodium NO Release Mechanism

The N-diazenium diolate moieties on the polysiloxane backbone are stable until protonated. The acidic environment provided by the hydrogel protonates the N-diazenium diolates, leading to their decomposition and the subsequent release of two molecules of nitric oxide per diazenium diolate group. This controlled release mechanism allows for sustained delivery of nitric oxide to the target tissue.[3][8]

## **Proposed Mechanism of Action in Viral Infections**

While the exact mechanism of action of berdazimer sodium in the treatment of molluscum contagiosum is unknown, it is believed to be mediated by the antiviral and immunomodulatory properties of the released nitric oxide.[2]

### **Antiviral Effects**

Nitric oxide is known to have broad-spectrum antiviral activity.[9] Its primary antiviral mechanisms are thought to involve:

• Protein S-nitrosylation: NO can covalently modify cysteine residues in viral proteins, a process known as S-nitrosylation.[1][10] This can inactivate critical viral enzymes and



structural proteins, thereby inhibiting viral replication and assembly.[11]

 Inhibition of Viral Replication: In vitro studies using vaccinia virus as a surrogate for the molluscum contagiosum virus have shown that berdazimer sodium can reduce viral replication.[12]

### **Immunomodulatory Effects**

Nitric oxide is a key signaling molecule in the immune system.[8] It can modulate the host immune response to viral infections through several mechanisms, including the regulation of inflammatory pathways such as the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13] By modulating the immune response, NO may help the host to clear the viral infection.





Click to download full resolution via product page

Proposed Antiviral and Immunomodulatory Pathways of NO



## Experimental Protocols In Vitro Antiviral Activity Assessment

A key preclinical method to evaluate the antiviral activity of berdazimer sodium involves using vaccinia virus (VACV) as a surrogate for the molluscum contagiosum virus (MCV), which is difficult to culture in vitro.[12][14]

Protocol: Plaque Reduction Assay for Antiviral Activity

- Cell Culture: BS-C-1 or a similar susceptible cell line is cultured to confluence in 6- or 12-well plates.[15]
- Compound Preparation: Berdazimer sodium is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in a cell culture medium with a slightly acidic pH (e.g., pH 6.5) to initiate NO release.
- Viral Infection: The cell monolayers are infected with a known titer of vaccinia virus for 1-2 hours.[16][17]
- Treatment: After infection, the viral inoculum is removed, and the cells are overlaid with a
  medium containing different concentrations of berdazimer sodium or a vehicle control. The
  overlay medium typically contains a gelling agent like methylcellulose to localize the viral
  plaques.
- Incubation: The plates are incubated for 48 to 96 hours to allow for plaque formation. [15]
- Plaque Visualization and Counting: The cells are fixed and stained with a dye such as crystal
  violet to visualize the viral plaques. The number of plaques in the treated wells is compared
  to the number in the control wells to determine the concentration of berdazimer sodium that
  inhibits viral replication by 50% (IC50).





Click to download full resolution via product page

Workflow for In Vitro Antiviral Plaque Reduction Assay



### **Clinical Trial Protocol (B-SIMPLE Studies)**

The efficacy and safety of berdazimer sodium for the treatment of molluscum contagiosum were evaluated in several Phase 3, multicenter, randomized, double-blind, vehicle-controlled trials known as the B-SIMPLE studies.[18][19]

Protocol: B-SIMPLE Phase 3 Clinical Trial

- Patient Population: Participants aged 6 months and older with a clinical diagnosis of molluscum contagiosum, having between 3 and 70 lesions.[18]
- Randomization: Patients are randomized in a 1:1 or 2:1 ratio to receive either berdazimer gel, 10.3%, or a vehicle gel.[2]
- Treatment Regimen: A thin layer of the assigned gel is applied once daily to all molluscum lesions for up to 12 weeks.[2]
- Primary Efficacy Endpoint: The primary outcome is the proportion of patients with complete clearance of all molluscum lesions at Week 12.[18]
- Safety Assessments: Safety is monitored through the recording of adverse events, with a particular focus on application site reactions.
- Study Visits: Patients are evaluated at baseline and at regular intervals (e.g., weeks 2, 4, 8, and 12) during the treatment period.[18]





Click to download full resolution via product page

Workflow for B-SIMPLE Phase 3 Clinical Trial

### **Clinical Efficacy and Safety Data**

The B-SIMPLE clinical trial program demonstrated the superiority of berdazimer gel, 10.3%, over vehicle in achieving complete clearance of molluscum contagiosum lesions.

Table 2: Summary of Efficacy Results from B-SIMPLE Phase 3 Trials



| Outcome                                                                   | Berdazimer<br>Gel, 10.3% | Vehicle Gel | p-value | Source(s) |
|---------------------------------------------------------------------------|--------------------------|-------------|---------|-----------|
| Complete<br>Clearance at<br>Week 12 (B-<br>SIMPLE 4)                      | 32.4%                    | 19.7%       | <0.001  | [18]      |
| Complete Clearance at Week 12 (Integrated Analysis of B- SIMPLE 1, 2 & 4) | 30.0%                    | 19.8%       | <0.0001 | [19]      |
| Complete<br>Clearance at<br>Week 8 (B-<br>SIMPLE 4)                       | 19.6%                    | 11.6%       | 0.001   | [18]      |

Berdazimer sodium was generally well-tolerated. The most common adverse events were application site reactions, which were typically mild to moderate in severity.

Table 3: Common Adverse Events (≥1%) in B-SIMPLE Trials



| Adverse Event                            | Berdazimer Gel,<br>10.3% | Vehicle Gel  | Source(s) |
|------------------------------------------|--------------------------|--------------|-----------|
| Application Site Pain (burning/stinging) | 18.7%                    | Not Reported | [7]       |
| Application Site Erythema                | 11.7%                    | Not Reported | [7]       |
| Application Site Pruritus                | 5.7%                     | Not Reported | [7]       |
| Application Site Exfoliation             | 5.0%                     | Not Reported | [7]       |
| Application Site Dermatitis              | 4.9%                     | Not Reported | [7]       |
| Application Site Swelling                | 3.5%                     | Not Reported | [7]       |
| Application Site Erosion                 | 1.6%                     | Not Reported | [7]       |
| Application Site Discoloration           | 1.5%                     | Not Reported | [7]       |
| Application Site Vesicles                | 1.5%                     | Not Reported | [7]       |
| Application Site Irritation              | 1.2%                     | Not Reported | [7]       |
| Application Site Infection               | 1.1%                     | Not Reported | [7]       |

### **Conclusion and Future Directions**

Berdazimer sodium represents a significant advancement in the topical treatment of molluscum contagiosum, leveraging the multifaceted therapeutic properties of nitric oxide. Its novel, controlled-release formulation provides a valuable and well-tolerated option for patients.



Future research should focus on elucidating the precise molecular mechanisms by which berdazimer-derived nitric oxide exerts its antiviral and immunomodulatory effects in the context of molluscum contagiosum. Furthermore, the publication of detailed physicochemical characterization data, including quantitative nitric oxide release kinetics, would be of great benefit to the scientific community and would allow for a more complete understanding of this innovative therapeutic agent. The potential applications of this nitric oxide-releasing technology in other dermatological conditions also warrant further investigation.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Enzymatic mechanisms regulating protein S-nitrosylation: implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berdazimer sodium Wikipedia [en.wikipedia.org]
- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. zelsuvmi.com [zelsuvmi.com]
- 8. What is the mechanism of Berdazimer sodium? [synapse.patsnap.com]
- 9. What is Berdazimer sodium used for? [synapse.patsnap.com]
- 10. S-Nitrosylation Wikipedia [en.wikipedia.org]
- 11. Nitric oxide and viral infection: Recent developments in antiviral therapies and platforms PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Antiviral Effect of Berdazimer Sodium on Molluscum Contagiosum Virus Using a Novel In Vitro Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein S-nitrosylation in health and disease: a current perspective PMC [pmc.ncbi.nlm.nih.gov]



- 14. In vitro methods for testing antiviral drugs PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. mednexus.org [mednexus.org]
- 18. Efficacy and Safety of Topical Nitric Oxide-Releasing Berdazimer Gel in Patients With Molluscum Contagiosum: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Berdazimer gel 10.3 % found effective in clearing molluscum lesions in phase 3 SIMPLE clinical trial [medicaldialogues.in]
- To cite this document: BenchChem. [A Technical Guide to Berdazimer Sodium: A Novel Nitric Oxide-Releasing Macromolecule]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166878#fundamental-properties-of-berdazimer-sodium-in-nitric-oxide-release]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com